N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine
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Overview
Description
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of benzothiazole, thiadiazole, and morpholine moieties
Preparation Methods
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen, using reagents like alkyl halides.
Coupling Reactions: The thiadiazole ring can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and bases like triethylamine. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism by which N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades or metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing benzothiazole or thiadiazole rings, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds include:
- 1-(2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}-2-oxoethyl)azepanium
- N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.
Properties
Molecular Formula |
C15H15N5O4S3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H15N5O4S3/c21-12(20-5-7-24-8-6-20)9-25-15-18-17-14(26-15)16-13-10-3-1-2-4-11(10)27(22,23)19-13/h1-4H,5-9H2,(H,16,17,19) |
InChI Key |
DCXUSGMUAGFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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